1-Propanol, 2-amino-3-(dimethylamino)-
Overview
Description
It is a clear, colorless to yellow liquid that is miscible with water and has a boiling point of 163-164°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
1-Propanol, 2-amino-3-(dimethylamino)- can be synthesized through several methods:
Reaction of Propionaldehyde with Dimethylamine: This method involves the reaction of propionaldehyde with dimethylamine in the presence of sodium hydroxide to yield the desired product.
Reaction of Epoxypropane with Dimethylamine: Another common method is the reaction of epoxypropane with dimethylamine, followed by acidic hydrolysis to obtain the target compound.
Amination of Propanol: This method involves the amination of propanol with ammonia and hydrogen to produce the compound.
Chemical Reactions Analysis
1-Propanol, 2-amino-3-(dimethylamino)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include aldehydes, ketones, primary amines, secondary amines, and halogenated derivatives.
Scientific Research Applications
1-Propanol, 2-amino-3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical intermediates.
Medicine: It is used in the production of central nervous system depressants and other medicinal compounds.
Industry: The compound is used as a paper treatment agent, gasoline additive, and resin curing agent.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-amino-3-(dimethylamino)- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Propanol, 2-amino-3-(dimethylamino)- can be compared with similar compounds to highlight its uniqueness:
1-Dimethylamino-2-propanol: This compound has a similar structure but differs in the position of the amino group.
3-Dimethylamino-1-propanol: Another similar compound with slight variations in its chemical structure and properties.
Properties
IUPAC Name |
2-amino-3-(dimethylamino)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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